Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride
Description
Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride is a synthetic indole-derived compound characterized by a pyridine-substituted indole core, a butanoate ester group, and a hydrochloride salt formulation. The indole moiety is substituted with methyl groups at positions 4 and 6, while the pyridinyl group at position 2 introduces aromatic heterocyclic properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
methyl 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-13-11-14(2)19-15(7-6-9-18(23)24-3)20(22-17(19)12-13)16-8-4-5-10-21-16;/h4-5,8,10-12,22H,6-7,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKOWDDITJWSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C2CCCC(=O)OC)C3=CC=CC=N3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Indole Ring Formation
The indole scaffold is synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization :
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Cyclization of enamine intermediates : Microwave-assisted 5-exo-trig cyclization of enamine-type Schiff bases (e.g., from ʟ-phenylalanine derivatives) yields substituted indoles in 55–86% yield . Steric hindrance from the 4,6-dimethyl groups reduces reaction efficiency .
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Palladium-catalyzed cross-coupling : Aryl halides (e.g., 63 ) react with alkyl zinc reagents using NiCl₂(PPh₃)₂ in DMF at 50°C to form intermediates like 64 , which undergo lactamization to yield indole derivatives .
Esterification
The butanoate ester is synthesized via:
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Acid-catalyzed esterification : Reaction of 4-[4,6-dimethyl-2-(pyridin-2-yl)-1H-indol-3-yl]butanoic acid with methanol in the presence of H₂SO₄ .
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Transesterification : Substitution of higher-boiling-point esters (e.g., ethyl esters) with methanol under reflux .
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethanol or diethyl ether, followed by crystallization to isolate the hydrochloride salt .
Ester Hydrolysis
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Acidic conditions : The ester hydrolyzes to the carboxylic acid in H₂SO₄/MeOH (reflux, 3 hr) .
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Basic conditions : Saponification with NaOH/EtOH yields the sodium carboxylate .
Indole Ring Reactivity
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Electrophilic substitution : The 3-position of the indole undergoes bromination or nitration, but steric hindrance from the 4,6-dimethyl groups limits reactivity .
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Oxidation : KMnO₄ oxidizes the C-4 position of tetrahydro-naphthylamine intermediates to ketones (e.g., 29 ) .
Pyridinyl Group Participation
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Coordination chemistry : The pyridine nitrogen participates in metal-ligand interactions, enabling catalytic applications (e.g., Ru(bpy)₃²⁺ in photoredox systems) .
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Nucleophilic aromatic substitution : Electron-deficient pyridines react with amines under microwave irradiation .
Catalytic and Redox Reactions
Degradation Pathways
Scientific Research Applications
The compound Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry. This article delves into the scientific research applications of this compound, highlighting its biological activities, therapeutic potential, and relevant case studies.
Chemical Properties and Structure
Molecular Formula : C20H22N2O2
Molecular Weight : 322.41 g/mol
IUPAC Name : Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate
InChI Key : LIESBYIBNZPNCR-UHFFFAOYSA-N
The compound features a complex structure comprising an indole moiety substituted with a pyridine ring and a butanoate ester. This structural arrangement is significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that indole-based compounds inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Similar indole derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
In the context of neurodegenerative diseases, this compound has been investigated for its neuroprotective effects. Research suggests that indole derivatives can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been documented. Indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory disorders .
Case Study 1: Anticancer Mechanism Exploration
A recent study focused on evaluating the anticancer mechanisms of this compound in human cancer cell lines. The results indicated that the compound induced cell cycle arrest at the G2/M phase and activated caspase-dependent apoptosis pathways. This study highlights the potential use of this compound as a lead structure for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy Assessment
Another investigation assessed the antimicrobial efficacy of related indole compounds against clinical isolates of Escherichia coli. The findings revealed that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This underscores the potential for these compounds to serve as templates for new antimicrobial drugs .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Regulatory Comparison
Key Findings:
Core Structure Differences: The target compound uses an indole core, whereas Methyl 3,3-dimethyl-2-[1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido]butanoate features an indazole core. Indazoles exhibit greater metabolic stability due to the fused pyrazole ring, which may reduce oxidative degradation compared to indoles .
The cyclohexylmethyl group in Methyl N-{[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-3-methyl-L-valinate contributes to steric bulk, likely reducing receptor-binding affinity relative to the pyridinyl group in the target compound .
The absence of the target compound from regulatory lists may indicate divergent pharmacological activity or insufficient data for classification.
Research Implications and Limitations
The hydrochloride salt likely improves aqueous solubility (>50 mg/mL estimated) compared to freebase analogs, which could enhance bioavailability in preclinical studies.
Biological Activity
Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride, with CAS Number 1185722-20-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.9 g/mol. The compound features an indole core substituted with pyridine and butanoate moieties, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1185722-20-6 |
| Molecular Formula | C20H23ClN2O2 |
| Molecular Weight | 358.9 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate indole and pyridine derivatives followed by esterification to form the butanoate. Specific methods may vary based on the desired purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study indicated that derivatives of indole exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may also possess similar activity. The structure–activity relationship (SAR) studies emphasized the importance of substituents on the indole ring for enhancing potency against specific cancer types .
Antimicrobial Activity
Indoles are known for their antimicrobial properties. Compounds structurally related to this compound have demonstrated significant antibacterial and antifungal activities in vitro. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Case Studies
- Anticancer Study : In a recent pharmacological study, an indole derivative similar to this compound was tested against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations greater than 10 µM .
- Antimicrobial Evaluation : A comparative analysis of various indole derivatives revealed that those with pyridine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria, indicating a promising avenue for developing new antibiotics .
Q & A
Basic Question: What are the recommended methods for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step organic reactions, such as indole ring formation via Fischer indole synthesis, followed by alkylation or esterification. For example, analogous indole derivatives have been synthesized using Pd(OAc)-catalyzed C–H arylation for regioselective functionalization . Characterization should include:
- HPLC/MS : To confirm purity and molecular weight.
- NMR (1H/13C) : To verify structural integrity, particularly for distinguishing pyridyl and indolyl proton environments.
- X-ray crystallography : For resolving stereochemical ambiguities, as seen in related tryptophan derivatives .
- Elemental analysis : To validate stoichiometry, especially for hydrochloride salts .
Basic Question: How should researchers handle stability and storage to ensure compound integrity?
Answer:
- Storage : Store under inert gas (N/Ar) at –20°C in airtight containers to prevent hydrolysis of the ester group or degradation of the indole moiety .
- Stability testing : Conduct accelerated degradation studies under varying pH (e.g., 1–13), temperature (25–60°C), and light exposure. Monitor via HPLC for decomposition products like free carboxylic acids (from ester hydrolysis) or oxidized indole derivatives .
- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO) and metal catalysts, which may induce undesired side reactions .
Advanced Question: What strategies are effective for resolving contradictions in biological activity data across studies?
Answer:
Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Purity variations : Validate compound purity (>95% via HPLC) and confirm the absence of residual solvents (e.g., DMF, THF) that may interfere with assays .
- Solubility effects : Use standardized solvents (e.g., DMSO with ≤0.1% HO) and control for aggregation using dynamic light scattering (DLS) .
- Assay conditions : Replicate experiments under identical pH, temperature, and ionic strength. For example, ATP concentration in kinase assays significantly impacts competitive inhibition profiles .
Advanced Question: How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
Answer:
- Lipophilicity adjustment : Modify the butanoate ester chain length or introduce polar substituents (e.g., hydroxyl groups) to improve water solubility while maintaining cell permeability. LogP values should be maintained between 2–4 for optimal bioavailability .
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes from multiple species) to identify metabolic hotspots. For example, esterases may hydrolyze the methyl ester, necessitating prodrug strategies .
- Plasma protein binding : Use equilibrium dialysis to quantify binding and adjust dosing regimens accordingly .
Advanced Question: What computational methods are suitable for predicting interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK5/p25) based on structural analogs like thienoquinolones .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., pyridyl nitrogen interactions with catalytic lysines) .
- QSAR modeling : Derive predictive models using descriptors like polar surface area (PSA) and H-bond donors/acceptors to correlate structural features with activity .
Basic Question: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves (tested for chemical permeation resistance), lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- First aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with saline for 20 minutes .
- Waste disposal : Neutralize acidic residues (from hydrochloride salt) with NaHCO before disposal in designated hazardous waste containers .
Advanced Question: How can researchers address gaps in toxicological data for this compound?
Answer:
- In vitro assays : Perform Ames tests (using TA98/TA100 strains) for mutagenicity and MTT assays on hepatocytes (e.g., HepG2) for acute toxicity .
- In vivo studies : Conduct acute toxicity trials in rodents (OECD 423) at escalating doses (10–1000 mg/kg) with histopathological analysis of liver/kidneys .
- Regulatory alignment : Cross-reference with structurally related compounds (e.g., indole derivatives) classified under IARC/ACGIH guidelines, which currently indicate no carcinogenic risk .
Advanced Question: What analytical techniques are recommended for detecting degradation products?
Answer:
- LC-HRMS : Use a C18 column with gradient elution (0.1% formic acid in HO/ACN) and monitor for m/z shifts corresponding to hydrolysis (e.g., +18 Da for ester → carboxylic acid) .
- TGA/DSC : Identify thermal decomposition thresholds (e.g., >160°C for hydrochloride salt degradation) .
- NMR kinetics : Track real-time degradation in DO or DMSO-d under stress conditions (e.g., 40°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
